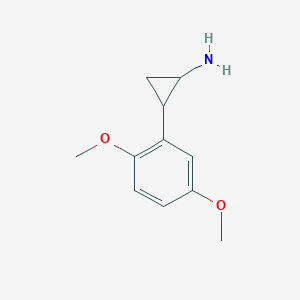![molecular formula C14H15NO2 B13593023 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine CAS No. 751464-67-2](/img/structure/B13593023.png)
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a naphthalene moiety through an ether linkage. The presence of the methoxy group on the naphthalene ring further adds to its chemical diversity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine typically involves the reaction of 4-methoxy-1-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the naphthol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-1-naphthalenyl azetidine or 4-oxo-1-naphthalenyl azetidine.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalenyl azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mecanismo De Acción
The mechanism by which 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine exerts its effects is primarily through its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, further influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ceralifimod: A sphingosine-1-phosphate receptor agonist with a similar azetidine structure.
Manidipine: A calcium channel blocker with a naphthalene moiety.
Nicardipine: Another calcium channel blocker with structural similarities.
Uniqueness
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is unique due to the combination of the azetidine ring and the methoxy-substituted naphthalene. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar structures.
Propiedades
Número CAS |
751464-67-2 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
3-(4-methoxynaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-7-14(17-10-8-15-9-10)12-5-3-2-4-11(12)13/h2-7,10,15H,8-9H2,1H3 |
Clave InChI |
PRHJTVIWVBHLOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)OC3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


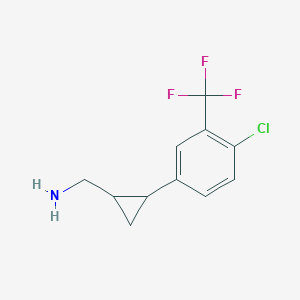
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
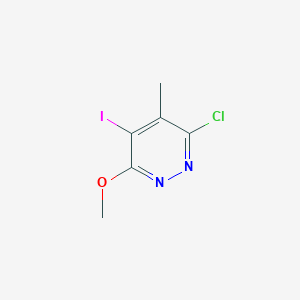


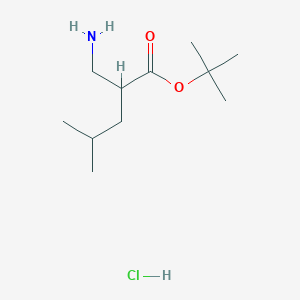
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
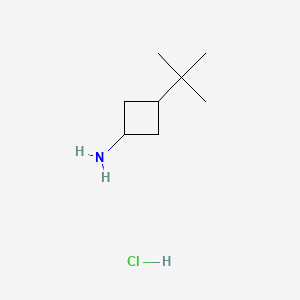
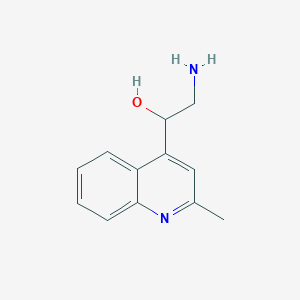

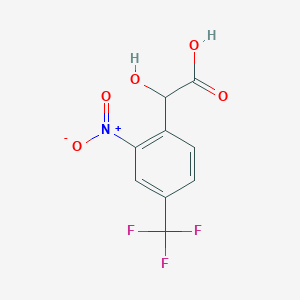
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
